

Chromous Bromide: A Powerful Catalyst in Modern Organic Synthesis

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Compound of Interest

Compound Name: Chromous bromide

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Chromous bromide (CrBr_2), a highly reactive chromium(II) salt, has emerged as a important catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds. Its utility is most prominently showcased in the Nozaki-Hiyama-Kishi (NHK) reaction, a powerful method for the coupling of organic halides with aldehydes to produce valuable alcohol functionalities.[1][2][3] This reaction is celebrated for its high chemoselectivity, tolerating a wide array of functional groups that are often incompatible with other organometallic reagents like Grignard or organolithium reagents.[3][4] This tolerance makes **chromous bromide** an indispensable tool in the total synthesis of complex, polyfunctional natural products and in the development of novel pharmaceutical agents.[2][4]

Initially, the NHK reaction required stoichiometric amounts of chromium(II) salts, which presented challenges related to cost and toxicity. However, significant advancements have rendered the reaction catalytic in chromium through the use of co-reductants such as manganese metal or through electrochemical and photoredox methods.[5][6][7] Furthermore, the development of asymmetric NHK reactions, employing chiral ligands, has enabled the stereoselective synthesis of complex chiral molecules, a critical aspect of modern drug discovery.[4][8]

These application notes provide a comprehensive overview of the use of **chromous bromide** as a catalyst in organic synthesis, with a focus on the Nozaki-Hiyama-Kishi reaction. Detailed experimental protocols for both stoichiometric and catalytic versions of the reaction are presented, along with quantitative data on reaction performance. Additionally, key mechanistic insights and experimental workflows are visualized to aid researchers in the successful application of this versatile catalyst.

Core Applications

The primary application of **chromous bromide** in organic synthesis is the Nozaki-Hiyama-Kishi (NHK) reaction. This reaction facilitates the coupling of various organic halides (vinyl, aryl, allyl, and alkyl) with aldehydes to form alcohols.[3][4]

Key Features of the NHK Reaction:

- **High Chemoselectivity:** The reaction selectively targets aldehydes in the presence of other functional groups such as ketones, esters, amides, and nitriles.[3][4]
- **Mild Reaction Conditions:** NHK reactions are typically carried out under neutral conditions at or near room temperature.[2]
- **Functional Group Tolerance:** A broad range of functional groups on both the organic halide and the aldehyde are tolerated.[4]
- **Stereoselectivity:** The development of chiral ligands has enabled highly enantioselective and diastereoselective transformations.[4]

Data Presentation

The following tables summarize quantitative data for representative Nozaki-Hiyama-Kishi reactions catalyzed by **chromous bromide**, showcasing the versatility and efficiency of this methodology.

Table 1: Stoichiometric Nozaki-Hiyama-Kishi Reaction

Entry	Aldehyde	Organic Halide	Product	Yield (%)	Diastereomeric Ratio (dr)	Reference
1	Benzaldehyde	Vinyl bromide	1-Phenyl-2-propen-1-ol	85	-	[4]
2	Cyclohexanecarboxaldehyde	(E)-1-Iodo-1-propene	1-Cyclohexyl-2-buten-1-ol	78	95:5	[4]
3	4-Nitrobenzaldehyde	Allyl bromide	1-(4-Nitrophenyl)-3-buten-1-ol	92	-	[4]
4	Aldehyde 2 (Palytoxin intermediate)	Vinyl iodide 3 (Palytoxin intermediate)	Alcohol 1 (Palytoxin intermediate)	80	1.3:1	[4]

Table 2: Catalytic Nozaki-Hiyama-Kishi Reaction

Entry	Aldehyde	Organic Halide	Catalyst System	Product	Yield (%)	Reference
1	Benzaldehyde	Iodobenzene	CrCl ₂ (10 mol%), NiCl ₂ (1 mol%), Mn (2 eq), TMSCl (2 eq)	Diphenylmethanol	81	[6]
2	Heptanal	1-Bromostyrene	CrCl ₂ (15 mol%), NiCl ₂ (dppp) (2 mol%), Mn (1.7 eq), TMSCl (2.4 eq)	1-Phenyl-1-octen-3-ol	80	[9]
3	Isovaleraldehyde	Crotyl bromide	CrCl ₂ (7 mol%), Mn, TMSCl	5-Methyl-2-hexen-4-ol	85 (anti)	[6]

Table 3: Enantioselective Catalytic Nozaki-Hiyama-Kishi Reaction

Entry	Aldehyde	Organic Halide	Chiral Ligand	Product	Yield (%)	Enantiomeric Excess (ee %)	Reference
1	Benzaldehyde	Allyl bromide	(S,S)-Salen-type ligand	(R)-1-Phenyl-3-buten-1-ol	75	92	[4]
2	4-Methoxybenzaldehyde	Vinyl iodide	Oxazoline-sulfonamide ligand 35	Chiral secondary alcohol	75	92 (12:1 dr)	[10]
3	Benzaldehyde	Allyl chloride	Chromium-salen catalyst 12	(R)-1-Phenyl-3-buten-1-ol	-	84 (92:8 er)	[4]

Experimental Protocols

Protocol 1: Stoichiometric Nozaki-Hiyama-Kishi Reaction

This protocol describes a general procedure for a stoichiometric NHK reaction. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.[1][11][12][13][14][15]

Materials:

- **Chromous bromide** (CrBr_2) or Chromous chloride (CrCl_2) (anhydrous)
- Nickel(II) chloride (NiCl_2) (anhydrous, for vinyl/aryl halides)
- Aldehyde

- Organic halide (vinyl bromide, aryl iodide, etc.)
- Anhydrous, degassed N,N-Dimethylformamide (DMF)
- Anhydrous diethyl ether (Et₂O)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

- To a flame-dried Schlenk flask under an inert atmosphere, add anhydrous **chromous bromide** (or chloride) (2.0-4.0 equivalents relative to the aldehyde).
- If using a vinyl or aryl halide, add a catalytic amount of anhydrous nickel(II) chloride (1-5 mol%).
- Add anhydrous, degassed DMF via syringe to dissolve the chromium and nickel salts. The solution should turn a characteristic green or blue color.
- In a separate flame-dried flask, prepare a solution of the aldehyde (1.0 equivalent) and the organic halide (1.1-1.5 equivalents) in anhydrous, degassed DMF.
- Slowly add the solution of the aldehyde and organic halide to the stirring solution of the chromium salt at room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-12 hours.
- Upon completion, quench the reaction by the slow addition of water.
- Dilute the mixture with diethyl ether and transfer to a separatory funnel.
- Wash the organic layer sequentially with water and brine.

- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired alcohol.

Protocol 2: Catalytic Nozaki-Hiyama-Kishi Reaction with Manganese Co-reductant

This protocol outlines a procedure for a chromium-catalytic NHK reaction using manganese as a stoichiometric reductant.^[6]

Materials:

- **Chromous bromide** (CrBr_2) or Chromic chloride (CrCl_3) (5-15 mol%)
- Nickel(II) chloride (NiCl_2) (1-2 mol%)
- Manganese powder (2.0-3.0 equivalents)
- Trimethylsilyl chloride (TMSCl) (2.0-3.0 equivalents)
- Aldehyde (1.0 equivalent)
- Organic halide (1.1-1.5 equivalents)
- Anhydrous, degassed solvent (e.g., THF, DMF, or a mixture)

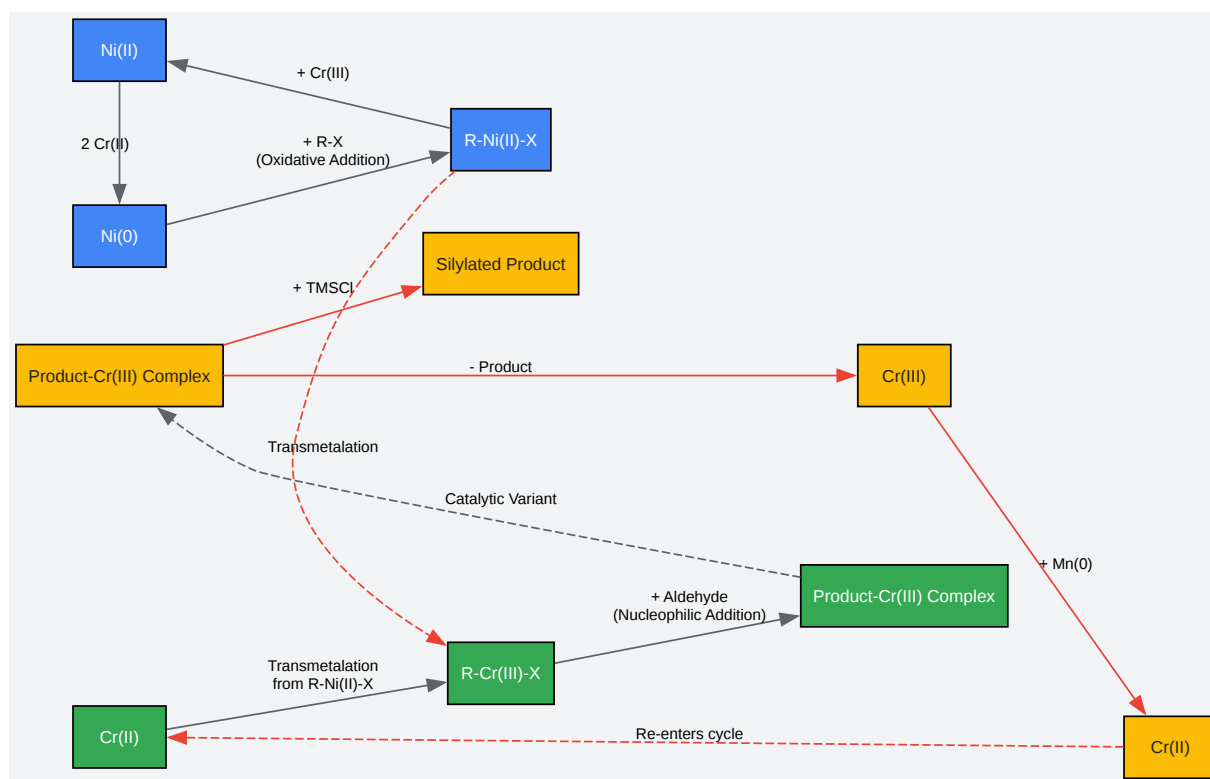
Procedure:

- To a flame-dried Schlenk flask under an inert atmosphere, add the chromium salt, nickel(II) chloride, and manganese powder.
- Add the anhydrous, degassed solvent and stir the suspension.
- Add the aldehyde and the organic halide to the reaction mixture.
- Slowly add trimethylsilyl chloride (TMSCl) to the stirring suspension.

- Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC.
- Upon completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO_3 solution.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by flash column chromatography.

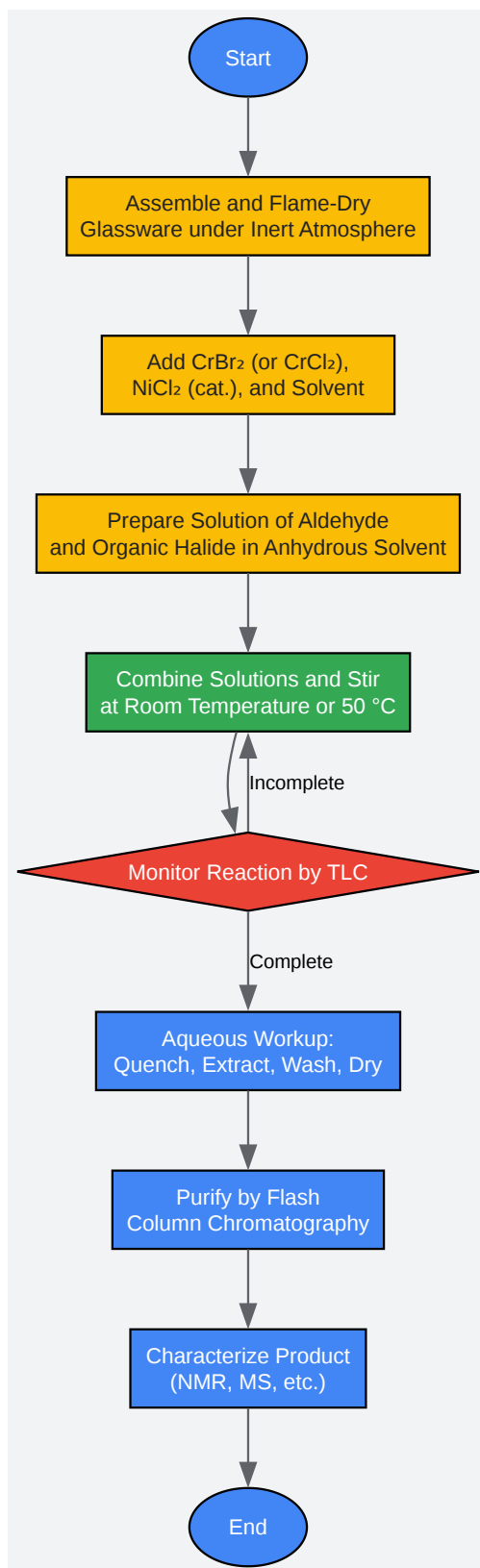
Mandatory Visualization

Signaling Pathways and Experimental Workflows



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Catalytic cycle of the Nozaki-Hiyama-Kishi reaction.



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General experimental workflow for a **chromous bromide** catalyzed reaction.

Conclusion

Chromous bromide is a versatile and powerful catalyst in organic synthesis, with the Nozaki-Hiyama-Kishi reaction being its most significant application. The reaction's high functional group tolerance and mild conditions have made it a valuable tool for the construction of complex molecules, particularly in the fields of natural product synthesis and drug discovery.[4][16][17][18][19] The development of catalytic and enantioselective variants has further expanded the scope and utility of this important transformation. The protocols and data provided in these application notes are intended to serve as a practical guide for researchers to effectively utilize **chromous bromide** as a catalyst in their synthetic endeavors. As research in this area continues, further innovations in chromium catalysis are anticipated to provide even more efficient and selective methods for the synthesis of valuable organic compounds.

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